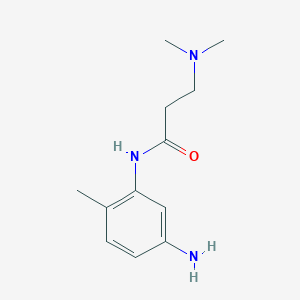
N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide, also known as Lidocaine, is a widely used local anesthetic drug. It is commonly used in medical procedures to numb specific areas of the body, such as during dental procedures or minor surgeries. Lidocaine was first synthesized in 1943 by Lofgren and Lundqvist, and since then, it has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and inhibiting the propagation of action potentials. This results in the loss of sensation in the area where the drug is applied.
Biochemical and Physiological Effects:
N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide has also been shown to have antioxidant effects, reducing oxidative stress in cells. Additionally, N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide has been shown to have analgesic effects, reducing pain sensation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide is commonly used in laboratory experiments as a tool for studying the effects of local anesthesia. It has a number of advantages, including its rapid onset of action and its ability to be easily titrated to achieve the desired level of anesthesia. However, N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide also has some limitations, including its potential to cause toxicity at high doses and its short duration of action.
Orientations Futures
There are a number of potential future directions for research on N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide. One area of interest is the development of new formulations of the drug that can be administered in novel ways, such as transdermal patches or inhalers. Additionally, there is interest in studying the potential use of N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide in treating other conditions, such as neuropathic pain and inflammatory bowel disease. Finally, there is interest in studying the potential for N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide to have neuroprotective effects, particularly in the context of stroke and traumatic brain injury.
Applications De Recherche Scientifique
N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide has been extensively studied for its use as a local anesthetic in medical procedures. It has also been studied for its potential use in treating cardiac arrhythmias and neuropathic pain. N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-(dimethylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-4-5-10(13)8-11(9)14-12(16)6-7-15(2)3/h4-5,8H,6-7,13H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARFPVMOOFAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3316183.png)
![2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B3316184.png)
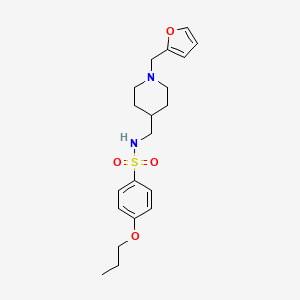
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B3316201.png)
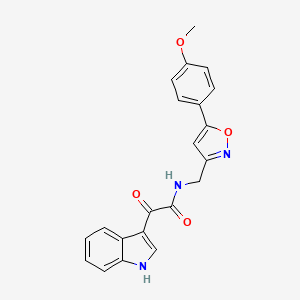

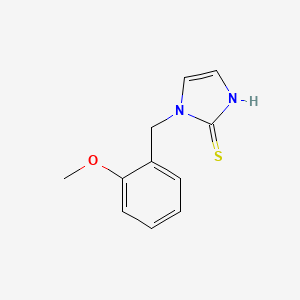

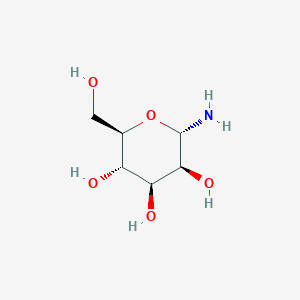


![[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine](/img/structure/B3316259.png)
![N-[4-(1-aminoethyl)phenyl]propanamide](/img/structure/B3316273.png)